N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline
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Overview
Description
Benzotriazole derivatives are a class of heterocyclic compounds that have been found to be biologically active . They have been widely used in various fields due to their versatile biological properties .
Synthesis Analysis
Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis
The solid state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis
Benzotriazole is often used as a bioisosteric replacement of some triazolic systems . Fusion of benzotriazole with quinolones modified their drug mode of action .Physical And Chemical Properties Analysis
The physical and chemical properties of benzotriazole derivatives can vary. For example, N-(1H-Benzotriazol-1-ylmethyl)formamide has a molecular weight of 176.18 g/mol .Scientific Research Applications
Guanidinylating Reagents
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline and similar compounds are used in organic chemistry for the conversion of primary and secondary amines to diprotected guanidines. This is achieved by enhancing the leaving group character of benzotriazole via electron-withdrawing substituents, making these compounds highly efficient reagents in both solution and solid phase (Musiol & Moroder, 2001).
UV Absorbers
Compounds like this compound have been utilized in the synthesis of novel N-heterocycle-containing benzotriazoles, which are effective as UV absorbers. These compounds exhibit sharp single peaks in the UV range and have higher molar extinction coefficients compared to some commercial UV absorbers, making them valuable for applications like anti-UV protection on fabrics (Cui et al., 2012).
High-Energy Materials
These benzotriazoles, including variants like 5-chloro-4-nitro-1H-benzo[1,2,3]triazole, have been synthesized for high-energy material applications. Their densities, detonation velocity, and pressure values make them suitable candidates for energetic material research (Srinivas et al., 2012).
Synthons for 1,3-Dipoles
These compounds have been shown to be effective synthons for the nitrone 1,3-dipole. They are used in regio- and stereo-specific cycloaddition to furnish substituted isoxazolidines and have been instrumental in the synthesis of novel tricyclic ring systems (Katritzky et al., 1990).
Antihypertensive Activity
Derivatives of benzotriazole, including those similar to this compound, have been synthesized and shown to exhibit significant antihypertensive activity. This highlights their potential use in the development of new drugs for blood pressure regulation (Sharma et al., 2010).
Copper Corrosion Inhibition
Some benzotriazole derivatives, including 5-nitrobenzotriazole, have been studied for their role in inhibiting copper corrosion in sulphate solutions. These compounds form protective films on copper surfaces, demonstrating their utility in corrosion science (Aramaki et al., 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-5-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-9-5-10(7-11(6-9)19(20)21)15-8-18-13-4-2-1-3-12(13)16-17-18/h1-7,15H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIFHUSQUSPPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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